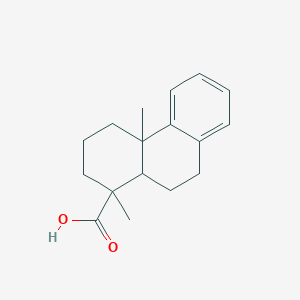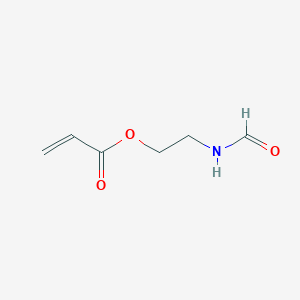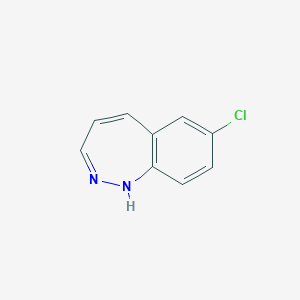
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is a chemical compound that belongs to the class of diazaborolidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine typically involves the reaction of a boron-containing precursor with an amine and a silylating agent. Common reagents used in the synthesis include trimethylborate, trimethylamine, and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.
Substitution: The silyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Applications De Recherche Scientifique
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine has several scientific research applications, including:
Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: Used in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s boron and silyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3,2-diazaborolidin-2-amine
- N-Trimethylsilyl-1,3,2-diazaborolidin-2-amine
- 1,3,2-Diazaborolidin-2-amine
Uniqueness
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties and reactivity compared to other diazaborolidines. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
59533-41-4 |
|---|---|
Formule moléculaire |
C8H22BN3Si |
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
N,1,3-trimethyl-N-trimethylsilyl-1,3,2-diazaborolidin-2-amine |
InChI |
InChI=1S/C8H22BN3Si/c1-10-7-8-11(2)9(10)12(3)13(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
NPFJQHDWRXRFBR-UHFFFAOYSA-N |
SMILES canonique |
B1(N(CCN1C)C)N(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


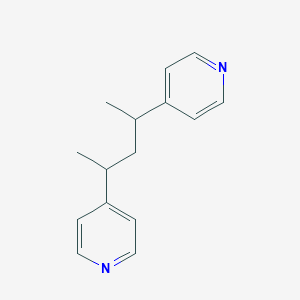
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

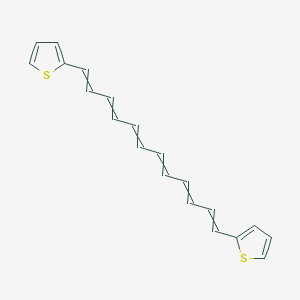
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
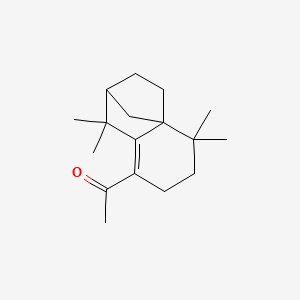
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
